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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N,N-Bis(2-
hydroxyethyl)-2-aminoethanesulfonic acid (BES) as a buffering agent in mammalian cell culture
media. The protocols outlined below are designed to help researchers determine the optimal
BES concentration for various cell lines, ensuring stable pH, robust cell growth, and consistent
protein production.

Introduction to BES Buffer in Cell Culture

Maintaining a stable physiological pH is one of the most critical parameters for successful
mammalian cell culture. The optimal pH range for most human and animal cell lines is narrow,
typically between 7.2 and 7.4.[1] Deviations from this range, caused by the accumulation of
metabolic byproducts like lactic acid and COz2, can significantly impact cellular functions,
including growth rates, metabolism, protein synthesis, and overall viability.[1][2]

While the bicarbonate-CO: buffering system is intrinsic to standard cell culture, its buffering
capacity is dependent on the CO:z concentration in the incubator and can be unstable during
handling outside of this controlled environment. To enhance pH stability, synthetic, zwitterionic
"Good's" buffers are often added to the media. BES is a valuable buffering agent in this
category, notable for its pKa of ~7.1 at 37°C, which is well-suited for maintaining pH in the
physiological range.[3][4]
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Properties and Advantages of BES Buffer

BES offers several advantages as a supplemental buffer in cell culture media:

o Optimal pKa: Its pKa is close to the physiological pH, providing strong buffering capacity
where it is most needed.[3][4]

e CO:2 Independent: Unlike the bicarbonate system, BES provides stable pH control even
when cultures are handled outside of a CO:z incubator.

e Low Metal Chelation: BES shows negligible binding to essential divalent cations like Ca2+
and Mg?* at typical concentrations.

» High Solubility & Stability: It is highly soluble in aqueous solutions and chemically stable
under culture conditions.[5]

The properties of BES are summarized in the table below.

Property Value Reference
Molecular Formula CeH1sNOsS [5]
Molecular Weight 213.25 g/mol [5]

pKa (at 37°C) ~7.1 [31[4]
Effective Buffering Range pH6.4-7.8 [6]

] 10 - 25 mM (Empirically
Recommended Concentration ) [1][2]
Determined)

Recommended BES Concentration Ranges

The optimal concentration of BES is cell-line dependent and must be determined empirically. A
concentration that is too low will provide insufficient buffering, while a concentration that is too
high can introduce cytotoxicity and osmotic stress.[7] Based on data from similar zwitterionic
buffers like HEPES, a starting range of 10-25 mM is recommended for evaluation.[1][2]
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The following table provides a general guideline for optimizing BES concentration for common
mammalian cell lines.

Cell Line Type

Typical Culture pH

Starting BES
Concentration
Range for
Optimization

Key Performance
Indicators to
Monitor

CHO (Chinese

10 mM, 15 mM, 20

Viable Cell Density
(VCD), Specific

72-7.6
Hamster Ovary) mM, 25 mM Productivity (qP),
Glycosylation Profile
VCD, Transfection
HEK293 (Human 10 mM, 15 mM, 20 o ) )
o 72-74 Efficiency, Viral Titer /
Embryonic Kidney) mM, 25 mM -
Protein Yield
VCD, Monoclonal
) 10 mM, 15 mM, 20 ) .
Hybridoma 72-74 Antibody (mAb) Titer,
mM, 25 mM o
Cell Viability

Note: It is crucial to validate the optimal concentration for your specific clone and process.

Concentrations exceeding 40 mM may be detrimental to cell health and should be approached

with caution.[1]

The Impact of pH on Cellular Signaling

Extracellular pH (pHe) fluctuations act as an environmental stressor that can trigger

intracellular signaling cascades, altering cell fate and function. One well-documented pathway

affected by pH stress is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Both

acidosis (low pHe) and alkalosis (high pHe) can induce the phosphorylation and activation of

p38 MAPK.[8][9][10] This activation can, in turn, influence transcription, cell cycle, and

apoptosis.[8] Utilizing a robust buffer like BES helps stabilize the extracellular pH, thereby

minimizing stress-induced signaling and enhancing experimental reproducibility.
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Caption: BES buffer stabilizes extracellular pH, mitigating stress-induced p38 MAPK pathway
activation.

Protocols
Protocol 1: Preparation of BES-Buffered Cell Culture
Medium

This protocol describes how to supplement a basal cell culture medium with a stock solution of
BES.

Materials:

Basal cell culture medium (e.g., DMEM/F12, CHO-SFM)

BES powder (Cell culture grade, e.g., Sigma-Aldrich B4554)

Water for Injection (WFI) or equivalent high-purity water

1 M NaOH solution (for pH adjustment)

Sterile 0.22 um filter unit
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» Sterile storage bottles

Procedure:

e Prepare a 1 M BES Stock Solution:

[¢]

Weigh 21.32 g of BES powder.
o Add the powder to a beaker with ~80 mL of WFI water.
o Stir until fully dissolved. The solution will be acidic.

o Adjust the pH to 7.4 by slowly adding 1 M NaOH while monitoring with a calibrated pH
meter.

o Once the pH is stable, transfer the solution to a graduated cylinder and add WFI water to a
final volume of 100 mL.

o Sterilization:

o Sterilize the 1 M BES stock solution by passing it through a 0.22 um filter into a sterile
bottle.

o Store the stock solution at 2-8°C, protected from light.
e Supplementing the Medium:

o To prepare 500 mL of medium with a final BES concentration of 20 mM, aseptically add 10
mL of the sterile 1 M BES stock solution to 490 mL of basal cell culture medium.

o Mix gently by swirling the bottle.

o The final medium is now ready for use.

Protocol 2: Determining Optimal BES Concentration for
a Specific Cell Line
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This protocol provides a framework for empirically determining the ideal BES concentration for
your cell line of interest.

Objective: To identify the BES concentration that provides maximum pH stability without
negatively impacting cell growth, viability, or product titer.

1. Prepare Media with
Varying BES Concentrations
(e.g., 0, 10, 15, 20, 25 mM)

2. Seed Shake Flasks
(or multi-well plates)
at identical cell density

;

3. Culture Cells under
Standard Conditions
(e.g., 7-14 days)

4
Daily Sampling/// inal Day
///
4. Daily Monitoring: 5. Endpoint Analysis:
- Viable Cell Density (VCD) - Final VCD & Viability
- Viability (%) - Product Titer (e.g., 1I9G)
- pH of Media - Metabolite Analysis (Lactate)

6. Analyze Data &
Select Optimal Concentration

Click to download full resolution via product page

Caption: Workflow for the empirical optimization of BES buffer concentration in cell culture.

Materials:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1324464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Your mammalian cell line of interest (e.g., CHO-K1 producing a recombinant protein).
o Basal medium (serum-free, chemically defined is recommended for consistency).

o Sterile 1 M BES stock solution (from Protocol 1).

o Shake flasks or multi-well plates.

e Cell counter (e.g., Vi-CELL XR, NucleoCounter).

e Blood gas analyzer or pH meter for media pH measurement.

o Assay for quantifying protein product (e.g., ELISA, HPLC).

» Metabolite analyzer (e.g., BioProfile FLEX2).

Procedure:

e Media Preparation:

o Prepare flasks of your basal medium supplemented with different final concentrations of
BES. Arecommended test panel is: 0 mM (Control), 10 mM, 15 mM, 20 mM, and 25 mM.

o Ensure all media lots are prepared from the same batch of basal medium and
supplements to minimize variability.

o Cell Seeding:
o Expand your cells in the control (0 mM BES) medium.

o Seed triplicate shake flasks (or wells) for each BES concentration at an identical initial
viable cell density (e.g., 0.5 x 10° cells/mL).

e Culturing and Monitoring:
o Incubate all cultures under standard conditions (e.g., 37°C, 8% COz, 120 RPM).

o Take a daily aseptic sample from each culture to measure:
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» Viable Cell Density (VCD) and percent viability.

» pH of the culture supernatant.

» Endpoint Analysis (e.g., Day 14 or when viability drops below 50%):

o

Perform final measurements for VCD and viability.

[¢]

Harvest the supernatant by centrifugation.

o

Measure the concentration of your protein of interest (product titer).

[e]

(Optional but recommended) Measure key metabolites such as lactate and ammonia.
o Data Analysis and Selection:
o Plot the growth curves (VCD vs. time) and pH profiles for each condition.

o Compare the peak VCD, culture duration (integral of viable cells over time), and final
product titer across all BES concentrations.

o The optimal BES concentration will be the one that best maintains the pH within the target
range (e.g., 7.0-7.4) while supporting the highest cell growth and productivity without signs
of toxicity.

By following these guidelines and protocols, researchers can effectively implement BES buffer
to stabilize pH in their mammalian cell culture processes, leading to more robust and
reproducible results in both research and biopharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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